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Compound of Interest

Compound Name: HT-2157

CAS No.: 1000273-87-9

Cat. No.: B10801091

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the galanin modulator HT-2157 with a selection

of newer modulators. The following sections present quantitative data, detailed experimental

protocols, and visualizations of relevant biological pathways and workflows to support

researchers in their evaluation of these compounds.

Introduction to Galanin Modulation
Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptor

(GPCR) subtypes: GALR1, GALR2, and GALR3.[1] These receptors are distributed throughout

the central and peripheral nervous systems and are implicated in a variety of physiological

processes, including pain perception, mood regulation, and cognition.[1][2] As such, they

represent promising therapeutic targets for a range of disorders. HT-2157 (also known as

SNAP-37889) is a selective, non-peptide antagonist of the GALR3 receptor.[3] While it showed

promise in preclinical studies for anxiety and depression, its clinical development was halted

due to safety concerns.[3] This has spurred the development of newer galanin modulators with

varied receptor subtype selectivities and properties.
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Comparative Performance Data
The following tables summarize the binding affinities and receptor selectivity of HT-2157 and a

panel of newer galanin modulators. The data has been compiled from various preclinical

studies to facilitate a comparative assessment.

Table 1: Binding Affinity (Ki, nM) of Galanin Modulators at Human Galanin Receptors

Compound Type
GALR1 (Ki,
nM)

GALR2 (Ki,
nM)

GALR3 (Ki,
nM)

Primary
Target

HT-2157

(SNAP-

37889)

Antagonist >10,000[4] >10,000[4] 17.44[4] GALR3

SNAP-

398299
Antagonist >1,000[4] >1,000[4] 5.33[4] GALR3

Gal-B2 Agonist 3.5[5] 51.5[5] Not Reported GALR1

M1145 Agonist >1000[6] 11[6] 840[6] GALR2

M871 Antagonist 420 13.1 Not Reported GALR2

Galnon Agonist Not Reported Not Reported Not Reported
Galanin

Receptors

Galmic Agonist Not Reported Not Reported Not Reported
Galanin

Receptors

Table 2: Receptor Selectivity Profile
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Compound Primary Target
Selectivity
over GALR1

Selectivity
over GALR2

Selectivity
over GALR3

HT-2157 (SNAP-

37889)
GALR3 >573-fold[4] >573-fold[4] -

SNAP-398299 GALR3 >187-fold[4] >187-fold[4] -

Gal-B2 GALR1 -

~15-fold

preference for

GALR1[5]

Not Reported

M1145 GALR2

~90-fold

preference for

GALR2[6]

-

~76-fold

preference for

GALR2[6]

M871 GALR2

~32-fold

preference for

GALR2

- Not Reported

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for galanin

receptors.

Materials:

HEK293 cells transiently or stably expressing human GALR1, GALR2, or GALR3.

Cell membrane preparations from the transfected cells.

[125I]-porcine galanin (radioligand).

Test compounds (e.g., HT-2157, newer modulators).
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and

protease inhibitors).

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters (e.g., Whatman GF/C).

Scintillation fluid and a scintillation counter.

Procedure:

Membrane Preparation: Transfected HEK293 cells are harvested and homogenized in a lysis

buffer. The homogenate is centrifuged to pellet the cell membranes. The membrane pellet is

washed and resuspended in the binding buffer. Protein concentration is determined using a

standard method like the Bradford assay.

Competitive Binding: In a 96-well plate, a fixed concentration of [125I]-galanin is incubated

with varying concentrations of the unlabeled test compound and the cell membrane

preparation.

Incubation: The reaction mixture is incubated at room temperature for a specified time (e.g.,

60-90 minutes) to reach equilibrium.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell

harvester. This separates the receptor-bound radioligand from the free radioligand. The

filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound

radioactivity.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The data are analyzed using non-linear regression to determine the IC50

value (the concentration of the test compound that inhibits 50% of the specific binding of the

radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff

equation.[7][8]

Adenylyl Cyclase Functional Assay
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This assay is used to determine the functional activity of a compound as an agonist or

antagonist at Gαi-coupled receptors like GALR1 and GALR3.

Objective: To measure the ability of test compounds to inhibit forskolin-stimulated cAMP

production.

Materials:

HEK293 cells expressing the galanin receptor of interest (e.g., GALR3).

Forskolin (an activator of adenylyl cyclase).

Test compounds (agonists or antagonists).

cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

Cell lysis buffer.

Procedure:

Cell Culture: Cells are seeded in 96-well plates and grown to a suitable confluency.

Compound Treatment: Cells are pre-incubated with the test compound (if testing for

antagonist activity) or vehicle.

Stimulation: Forskolin is added to the wells to stimulate adenylyl cyclase and increase

intracellular cAMP levels. For agonist testing, the test compound is added without forskolin

pre-stimulation.

Incubation: The cells are incubated for a specific period (e.g., 15-30 minutes) at 37°C.

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

cAMP Measurement: The concentration of cAMP in the cell lysates is measured using a

cAMP assay kit according to the manufacturer's instructions.[9][10][11]

Data Analysis: The data are plotted as a concentration-response curve to determine the

EC50 (for agonists) or IC50 (for antagonists) of the test compounds.
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Visualizations
The following diagrams illustrate the signaling pathways of galanin receptors and a typical

experimental workflow for modulator screening.
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Caption: Galanin receptor signaling pathways.
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Caption: Drug discovery workflow for galanin modulators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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